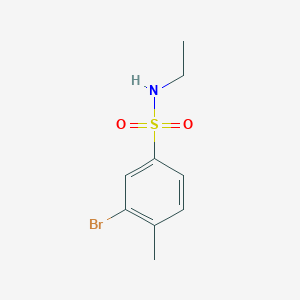

N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-N-ethyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGFQYXLKWCUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428439 | |

| Record name | N-ETHYL 3-BROMO-4-METHYLBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-65-1 | |

| Record name | N-ETHYL 3-BROMO-4-METHYLBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl 3-bromo-4-methylbenzenesulfonamide is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its structural motifs, including the sulfonamide group, a common pharmacophore, and the specifically substituted aromatic ring, make it a valuable scaffold for the development of novel compounds. This guide provides a comprehensive overview of the viable synthetic pathways for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization of the target molecule and its key intermediate.

Strategic Overview of Synthetic Pathways

The synthesis of this compound hinges on the formation of the key intermediate, 3-bromo-4-methylbenzenesulfonyl chloride . Two primary retrosynthetic disconnections are considered, each offering distinct advantages and considerations for the synthetic chemist.

Pathway A focuses on the direct electrophilic substitution of a commercially available starting material, 4-bromotoluene, through chlorosulfonylation. This is often a direct and efficient method for the introduction of the sulfonyl chloride functionality.

Pathway B employs a different strategy, starting with p-toluenesulfonyl chloride and introducing the bromine atom via electrophilic aromatic substitution. The success of this route is contingent on the directing effects of the existing sulfonyl chloride and methyl groups to achieve the desired 3-bromo isomer.

The final step in both pathways is the nucleophilic substitution of the sulfonyl chloride with ethylamine to yield the target this compound.

Pathway A: Chlorosulfonylation of 4-Bromotoluene

This pathway is often the more direct route, leveraging the ortho- and para-directing effect of the bromine atom and the ortho-directing effect of the methyl group in 4-bromotoluene to favor the formation of the desired 3-sulfonyl chloride isomer.

Diagram of Synthetic Pathway A

Caption: Synthesis of this compound via chlorosulfonylation of 4-bromotoluene.

Experimental Protocol: Synthesis of 3-Bromo-4-methylbenzenesulfonyl chloride

This protocol is adapted from established procedures for the chlorosulfonylation of substituted aromatic compounds.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromotoluene | 171.04 | 10.0 g | 0.0585 |

| Chlorosulfonic acid | 116.52 | 34.1 g (20.0 mL) | 0.293 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

| Ice | - | As needed | - |

| Deionized water | 18.02 | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromotoluene (10.0 g, 0.0585 mol) in dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice-salt bath.

-

Slowly add chlorosulfonic acid (20.0 mL, 0.293 mol) dropwise via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 5 °C. Vigorous gas evolution (HCl) will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (approximately 200 g) with vigorous stirring in a well-ventilated fume hood.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with cold water (2 x 50 mL), and then with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-methylbenzenesulfonyl chloride as an oil or low-melting solid.

Expected Yield: 80-90%

Purification: The crude product can be used directly in the next step or purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Pathway B: Bromination of p-Toluenesulfonyl Chloride

This pathway starts with the readily available p-toluenesulfonyl chloride. The key challenge is the regioselective bromination at the 3-position. The sulfonyl chloride group is a meta-director, while the methyl group is an ortho-, para-director. The ortho position to the methyl group (C3) is also meta to the sulfonyl chloride group, making it a plausible site for electrophilic substitution.

Diagram of Synthetic Pathway B

Caption: Synthesis of this compound via bromination of p-toluenesulfonyl chloride.

Experimental Protocol: Synthesis of 3-Bromo-4-methylbenzenesulfonyl chloride (General Procedure)

This is a general procedure based on standard electrophilic aromatic bromination conditions. Optimization may be required to maximize the yield of the desired isomer.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Toluenesulfonyl chloride | 190.65 | 10.0 g | 0.0524 |

| Bromine | 159.81 | 8.37 g (2.7 mL) | 0.0524 |

| Iron powder or FeBr₃ | 55.85 or 295.56 | Catalytic amount | - |

| Dichloromethane (optional) | 84.93 | 50 mL | - |

Procedure:

-

To a stirred solution of p-toluenesulfonyl chloride (10.0 g, 0.0524 mol) in dichloromethane (50 mL) in a flask protected from light, add a catalytic amount of iron powder or anhydrous iron(III) bromide.

-

Slowly add bromine (2.7 mL, 0.0524 mol) dropwise at room temperature.

-

After the addition is complete, heat the mixture to a gentle reflux for 2-4 hours, or until the bromine color has significantly faded. Monitor the reaction by TLC or GC-MS to determine the consumption of the starting material and the formation of the product.

-

Cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bisulfite to destroy any excess bromine.

-

Wash the organic layer with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product will likely be a mixture of isomers. The desired 3-bromo-4-methylbenzenesulfonyl chloride can be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Final Step: Synthesis of this compound

This final step is a nucleophilic substitution reaction where ethylamine displaces the chloride on the sulfonyl chloride intermediate.[2][3]

Diagram of the Final Synthetic Step

Caption: Final step in the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-4-methylbenzenesulfonyl chloride | 269.54 | 10.0 g | 0.0371 |

| Ethylamine (70% in water or as gas) | 45.08 | ~2 eq. | ~0.0742 |

| Pyridine or Triethylamine | 79.10 or 101.19 | 1.2 eq. | 0.0445 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1M Hydrochloric acid | 36.46 | As needed | - |

| Saturated sodium bicarbonate | 84.01 | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

Dissolve 3-bromo-4-methylbenzenesulfonyl chloride (10.0 g, 0.0371 mol) in dichloromethane (100 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.2 eq, 0.0445 mol).

-

Slowly add ethylamine (~2 eq, ~0.0742 mol) to the stirred solution. If using a solution of ethylamine, add it dropwise. If using ethylamine gas, bubble it through the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the organic layer with 1M HCl (2 x 50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂BrNO₂S |

| Molecular Weight | 278.17 g/mol [4] |

| CAS Number | 850429-65-1[4] |

| Appearance | White to off-white solid |

| Melting Point | Not definitively reported, but expected to be a solid at room temperature. |

| ¹H NMR (predicted) | δ (ppm): ~7.8-7.2 (aromatic protons), ~3.0 (q, -CH₂-CH₃), ~2.4 (s, Ar-CH₃), ~1.1 (t, -CH₂-CH₃), ~5.0 (br s, -NH-). |

| ¹³C NMR (predicted) | δ (ppm): ~140-120 (aromatic carbons), ~40 (-CH₂-), ~20 (Ar-CH₃), ~15 (-CH₃). |

Conclusion

This technical guide has outlined two robust synthetic pathways for the preparation of this compound. Pathway A, commencing with the chlorosulfonylation of 4-bromotoluene, offers a more direct and potentially higher-yielding route. Pathway B, involving the bromination of p-toluenesulfonyl chloride, presents a viable alternative, although careful optimization of the bromination step is necessary to ensure good regioselectivity. The detailed experimental protocols provided herein serve as a valuable resource for researchers and scientists engaged in the synthesis of this and related sulfonamide derivatives. The successful synthesis and purification of this compound opens avenues for its exploration in various fields of chemical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

An In-Depth Technical Guide to the Physicochemical Properties of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No. 850429-65-1).[1][2][3] Intended for researchers, medicinal chemists, and drug development professionals, this document outlines the theoretical importance and detailed experimental protocols for determining key parameters such as melting point, solubility, lipophilicity (LogP), and the acidity constant (pKa). The narrative emphasizes the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system. By integrating established scientific principles with practical, field-proven insights, this guide serves as an authoritative resource for understanding and utilizing this compound in a research and development setting.

Introduction and Chemical Identity

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The specific substitutions on this molecule—an N-ethyl group, a bromine atom at the 3-position, and a methyl group at the 4-position—are strategically significant. The bromine atom can increase lipophilicity and introduce the potential for halogen bonding, which may enhance binding affinity to biological targets.[2] The alkyl groups (ethyl and methyl) further modulate these properties, influencing the molecule's overall absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Compound Identification

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | 3-bromo-N-ethyl-4-methylbenzenesulfonamide | [2] |

| CAS Number | 850429-65-1 | [1][2] |

| Molecular Formula | C₉H₁₂BrNO₂S | [1][2] |

| Molecular Weight | 278.17 g/mol | [1] |

| InChI Key | XHGFQYXLKWCUJI-UHFFFAOYSA-N |[2] |

Core Physicochemical Properties: Experimental Determination

The characterization of a compound's physicochemical properties is a critical early step in drug discovery, providing foundational data for predicting its pharmacokinetic behavior.[4][5]

Melting Point (Mp)

Expertise & Experience: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range.[6] For regulatory and quality control purposes, two primary methods are employed: the capillary method for its simplicity and Differential Scanning Calorimetry (DSC) for its high precision and ability to detect other thermal events.

Experimental Protocol: Capillary Melting Point Determination This method is a common, reliable technique for determining the melting range of a crystalline solid.[7]

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample, loading it to a height of 2-3 mm.

-

Apparatus Insertion: Place the loaded capillary tube into the heating block of a melting point apparatus.[7]

-

Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in subsequent runs.[8]

-

Careful Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20°C below the approximate melting point.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.[9]

Table 2: Melting Point Data

| Parameter | Value | Method |

|---|

| Melting Range | To be determined experimentally | Capillary Method / DSC |

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption and insufficient drug concentration at the target site. The shake-flask method is considered the "gold standard" for determining equilibrium solubility, as it measures the true thermodynamic equilibrium between the solid and dissolved states of the compound.[10][11]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

-

System Preparation: Add an excess amount of this compound to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation and subsequent filtration through a chemically inert filter (e.g., 0.22 µm PTFE).[12]

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask Solubility Assay.

Lipophilicity (LogP) and Distribution Coefficient (LogD)

Expertise & Experience: Lipophilicity is a key physicochemical property that influences a drug's ability to cross biological membranes.[13] It is quantified by the partition coefficient (LogP) for the neutral form of the molecule and the distribution coefficient (LogD) at a specific pH, which considers all ionic species.[13] The shake-flask method, using an n-octanol/water system, provides a direct and reliable measure of this partitioning behavior.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

-

Solvent Pre-saturation: Prepare pre-saturated n-octanol by shaking it with water (or PBS for LogD) for 24 hours. Similarly, prepare pre-saturated water (or PBS) by shaking with n-octanol. This prevents volume changes during the experiment.

-

Compound Partitioning: Dissolve a known amount of this compound in the pre-saturated aqueous phase. Add an equal volume of pre-saturated n-octanol.

-

Equilibration: Gently shake or rotate the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium. Avoid vigorous shaking which can cause emulsification.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase by HPLC.[4]

-

Calculation:

-

LogP/LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

-

Table 3: Lipophilicity Data

| Parameter | Value | Conditions |

|---|---|---|

| LogP | To be determined experimentally | n-octanol / water |

| LogD₇.₄ | To be determined experimentally | n-octanol / PBS (pH 7.4) |

Acidity Constant (pKa)

Expertise & Experience: The pKa value defines the ionization state of a molecule at a given pH.[13] For a sulfonamide, the proton on the nitrogen is weakly acidic. This ionization state profoundly impacts solubility, membrane permeability, and receptor binding. UV-metric titration is a robust method for pKa determination, particularly for compounds with a UV chromophore, as it requires a very small amount of sample.[4][5]

Experimental Protocol: UV-Metric Titration

-

Sample Preparation: Prepare a stock solution of this compound in a suitable co-solvent (e.g., methanol) to ensure initial solubility.

-

Titration Setup: Use an automated titrator (e.g., SiriusT3) equipped with a UV-Vis spectrophotometer.[5]

-

Titration: The instrument adds precise aliquots of acid (e.g., 0.5 M HCl) and base (e.g., 0.5 M KOH) to a solution of the compound, measuring the full UV spectrum after each addition.

-

Data Analysis: The changes in the UV absorbance spectrum as a function of pH are analyzed by specialized software. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation. The sulfonamide nitrogen is expected to have an acidic pKa.

Synthesis Pathway

Expertise & Experience: Understanding the synthesis of a compound is crucial for identifying potential impurities and for planning the synthesis of analogues. The most logical synthesis of this compound involves the reaction of a sulfonyl chloride intermediate with ethylamine. The sulfonyl chloride is typically prepared from the corresponding substituted toluene.

Caption: Plausible synthetic route to the target compound.

This two-step process begins with the chlorosulfonation of 4-bromotoluene to yield 4-bromo-3-methylbenzenesulfonyl chloride.[14] This intermediate is then reacted with ethylamine in the presence of a base (like triethylamine) to form the final N-ethylated sulfonamide product.[15]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, general precautions for related compounds should be observed.[16] The precursor, 4-bromo-3-methylbenzenesulfonyl chloride, is classified as a corrosive material that causes severe skin burns and eye damage and reacts with water.[17] Therefore, the final product should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a compound with significant potential in medicinal chemistry research. This guide provides the foundational framework for its physicochemical characterization. The experimental protocols detailed herein—for determining melting point, solubility, LogP/LogD, and pKa—are based on industry-standard, reliable methodologies. The data generated from these experiments are essential for predicting the ADME properties of the molecule and for guiding its future development as a potential therapeutic agent or research tool.

References

- 1. N-Ethyl3-bromo-4-methylbenzenesulfonamide , 98% , 850429-65-1 - CookeChem [cookechem.com]

- 2. benchchem.com [benchchem.com]

- 3. 850429-65-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thesolubilitycompany.com [thesolubilitycompany.com]

- 6. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 7. westlab.com [westlab.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. pennwest.edu [pennwest.edu]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 15. par.nsf.gov [par.nsf.gov]

- 16. SDS of N-Ethyl-3-Bromo-4-Methylbenzenesulfonamide, Safety Data Sheets, CAS 850429-65-1 - chemBlink [chemblink.com]

- 17. fishersci.com [fishersci.com]

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide ventures into the scientific inquiry surrounding N-Ethyl 3-bromo-4-methylbenzenesulfonamide. In the absence of established literature detailing its specific mechanism of action, this document serves as a comprehensive roadmap for researchers. It outlines a systematic approach to elucidate the potential biological activities and molecular targets of this compound, drawing insights from the well-documented pharmacology of structurally related sulfonamides. Herein, we present a proposed investigational workflow, from in silico modeling to in vitro validation, to unlock the therapeutic potential of this compound.

The Subject of Inquiry: this compound

This compound is a synthetic organic compound featuring a core benzenesulfonamide structure.[1][2] Its chemical architecture, characterized by an ethyl group on the sulfonamide nitrogen, a bromine atom at the 3-position, and a methyl group at the 4-position of the benzene ring, suggests a predisposition for diverse biological interactions. While its specific biological role is yet to be defined, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[3][4][5][6]

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 850429-65-1 |

| Molecular Formula | C9H12BrNO2S |

| Molecular Weight | 278.17 g/mol |

| Appearance | White to off-white solid (typical for related compounds)[6] |

| Solubility | Soluble in polar organic solvents (inferred from related compounds)[6] |

The Sulfonamide Precedent: A Foundation for Mechanistic Discovery

The sulfonamide moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Understanding these established mechanisms provides a logical starting point for investigating this compound.

Enzyme Inhibition: A Prominent Sulfonamide Trait

Many sulfonamide-based drugs exert their therapeutic effects by inhibiting specific enzymes. The N-acylsulfonamide group, in particular, is recognized for its potential in biological applications and as a carboxylic acid isostere in enzyme inhibitors.[7]

-

Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance. This inhibitory action is a key mechanism for certain diuretics and anti-glaucoma agents.

-

Cholinesterase Inhibition: Some sulfonamide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[5][8] This suggests a potential therapeutic avenue for neurological disorders.

-

α-Glucosidase Inhibition: Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. Certain N-substituted bromophenyl-benzenesulfonamides have demonstrated potent inhibitory activity against this enzyme.[5]

Anticancer Potential: Targeting Key Signaling Pathways

Recent research has highlighted the anticancer properties of various sulfonamide derivatives, which can interfere with cancer cell proliferation, survival, and metastasis through multiple mechanisms.

-

BRAF Inhibition: The V600E mutation in the BRAF kinase is a common driver in many cancers. Novel sulfonamide derivatives have been designed as potent inhibitors of V600E-mutated BRAF, demonstrating significant anticancer activity.[9]

-

BET Bromodomain Inhibition: Bromodomain and extra-terminal (BET) proteins, such as BRD4, are epigenetic readers that regulate the transcription of key oncogenes like c-Myc. Sulfonamide-containing compounds have been successfully developed as BRD4 inhibitors for the treatment of acute myeloid leukemia.[10]

-

General Antiproliferative Effects: A variety of sulfonamide-based compounds have shown growth inhibitory activity against multiple cancer cell lines, including breast cancer (MCF7), colon cancer (HCT-116), and hepatocellular carcinoma (HEPG2).[11][12]

A Proposed Research Workflow for Mechanistic Elucidation

Given the rich pharmacology of the sulfonamide class, a structured, multi-pronged approach is essential to determine the specific mechanism of action of this compound. The following workflow is proposed as a robust starting point for investigation.

Caption: A proposed workflow for the systematic investigation of the mechanism of action of this compound.

In Silico Screening and Molecular Docking

Computational methods offer a rapid and cost-effective approach to prioritize potential biological targets. Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with a panel of targets known to be modulated by other sulfonamides.

Potential Molecular Targets for Docking Studies:

| Target Class | Specific Examples | Rationale |

| Enzymes | Carbonic Anhydrase II, Acetylcholinesterase, α-Glucosidase | High prevalence of inhibition by sulfonamides.[5] |

| Kinases | BRAF (V600E mutant), CDK6 | Known targets for anticancer sulfonamides.[9][10] |

| Epigenetic Readers | BRD4 | Emerging target for sulfonamide-based cancer therapeutics.[10] |

Key Predicted Interactions:

The structural features of this compound suggest several key interactions that can be assessed in docking studies:[13]

-

Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (sulfonyl oxygens).

-

Halogen Bonding: The bromine atom can form favorable interactions with electron-rich residues.

-

Hydrophobic Interactions: The aromatic ring and the ethyl group can engage with nonpolar pockets in the binding site.

-

π-Stacking: The benzene ring can interact with aromatic residues of the target protein.

Detailed Protocol: Molecular Docking

-

Preparation of the Ligand:

-

Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the optimized 3D structure in a compatible format (e.g., .pdbqt).

-

-

Preparation of the Receptor:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges to the protein atoms.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

-

-

Docking Simulation:

-

Use a molecular docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined binding site of the receptor.

-

Set the exhaustiveness parameter to ensure a thorough conformational search.

-

-

Analysis of Results:

-

Analyze the predicted binding energies to estimate the binding affinity.

-

Visualize the docked poses and identify key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

-

In Vitro Experimental Validation

The predictions from in silico studies must be validated through rigorous in vitro experiments.

Enzyme Inhibition Assays

If molecular docking suggests a high binding affinity to a particular enzyme, its inhibitory activity should be quantified.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound to determine the IC50 value.

-

Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB).

-

Monitor the absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Cell-Based Functional Assays

If the compound is predicted to target a pathway involved in cell proliferation or survival, its effects should be evaluated in relevant cancer cell lines.

Detailed Protocol: MTT Assay for Cell Proliferation

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.

-

-

Cell Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) value.

-

Visualizing Potential Molecular Interactions

Caption: A diagram illustrating the potential types of non-covalent interactions between this compound and a protein target.

Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of this compound is an endeavor rooted in systematic scientific inquiry. While direct evidence is currently lacking, the rich pharmacological history of the sulfonamide scaffold provides a fertile ground for hypothesis-driven research. The integrated in silico and in vitro workflow detailed in this guide offers a robust framework for researchers to uncover the biological activities and molecular targets of this compound. Successful execution of these studies will not only illuminate the specific mechanism of this compound but also contribute to the broader understanding of sulfonamide pharmacology and potentially unveil a novel therapeutic agent. Subsequent investigations could delve into structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies to assess its efficacy and safety in preclinical models.

References

- 1. N-Ethyl3-bromo-4-methylbenzenesulfonamide , 98% , 850429-65-1 - CookeChem [cookechem.com]

- 2. 850429-65-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Bromo-4-(hydroxymethyl)benzenesulfonamide | AxisPharm [axispharm.com]

- 4. 4-Bromo-3-methylbenzenesulfonamide [myskinrecipes.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of N-Ethyl 3-bromo-4-methylbenzenesulfonamide in Organic Solvents for Pharmaceutical Development

Introduction

N-Ethyl 3-bromo-4-methylbenzenesulfonamide (CAS: 850429-65-1, Formula: C₉H₁₂BrNO₂S) is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] The precise control over its physical state in solution is paramount for its application in synthesis, purification, and formulation. Solubility, a fundamental physicochemical property, dictates the efficiency of crystallization processes, influences reaction kinetics, and is a critical determinant of a compound's bioavailability in drug development pathways.[3][4][5] Low solubility can lead to unpredictable results in preclinical testing and pose significant challenges during formulation, potentially increasing development costs and timelines.[3][4]

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the determination, interpretation, and application of solubility data for this compound in various organic solvents. While extensive quantitative solubility data for this specific molecule is not widely published, this document outlines the authoritative methodologies and theoretical principles required to generate and utilize this critical information. We will focus on the "gold standard" shake-flask method for thermodynamic solubility determination, providing a self-validating protocol grounded in established scientific principles.[6][7]

Theoretical Framework: Factors Governing Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a useful heuristic.[8] The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions compensates for the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions.

For this compound, the key structural features influencing its solubility are:

-

The Sulfonamide Group (-SO₂NH-): This group is polar and capable of acting as both a hydrogen bond donor (the N-H proton) and acceptor (the oxygen atoms). Solvents that can effectively engage in hydrogen bonding are likely to be better solvents.

-

The Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character, favoring interactions with less polar or aromatic solvents through van der Waals forces.

-

The Bromo and Methyl Substituents: These groups modify the overall polarity and lipophilicity of the molecule. The bromine atom adds polarizability and a weak polar character, while the methyl group increases lipophilicity.[9]

Consequently, a spectrum of solubility is expected across different organic solvents, from polar protic (e.g., alcohols) and aprotic (e.g., acetone, DMF) to nonpolar (e.g., hexane, toluene) solvents. Temperature is another critical factor, as dissolution is typically an endothermic process for crystalline solids, meaning solubility generally increases with temperature.[10]

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The shake-flask method is universally regarded as the benchmark for determining thermodynamic equilibrium solubility.[6][7] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid and analyzed to determine the solute concentration.

Step-by-Step Methodology

-

Preparation:

-

Add an excess of crystalline this compound to a series of sealed, inert vials (e.g., glass vials with PTFE-lined caps).

-

Causality: Using a clear excess of solid is crucial to ensure that the solution achieves saturation. The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium has been reached.[6][11]

-

Precisely add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled orbital shaker or thermomixer. Maintain a constant temperature (e.g., 298.15 K / 25 °C) and provide constant agitation.

-

Allow the mixtures to equilibrate for 24 to 48 hours. A preliminary kinetics study can be performed by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the dissolved concentration no longer changes over time, thus verifying the attainment of equilibrium.[4][11]

-

Causality: Continuous agitation maximizes the solid-liquid surface area, accelerating the dissolution process. A prolonged equilibration time is necessary to ensure the system reaches a true thermodynamic minimum, avoiding the measurement of transient, supersaturated states.[6]

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2-4 hours for the undissolved solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a chemically-resistant filter (e.g., a 0.22 or 0.45 µm PTFE filter).

-

Causality: Filtration is a critical, self-validating step. It ensures that no microscopic solid particles are transferred into the sample for analysis, which would otherwise lead to a significant overestimation of solubility.[3]

-

-

Quantification:

-

Immediately dilute the filtered aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated analytical method. Common techniques include:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the residual solid is measured. This method is simple but requires high solute concentrations and is less precise.[11]

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its high sensitivity and specificity. A calibration curve is generated using standard solutions of known concentrations to accurately determine the concentration in the experimental sample.

-

UV-Vis Spectrophotometry: Suitable if the compound has a distinct chromophore. A calibration curve is constructed by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax).[4]

-

-

The following diagram illustrates the complete experimental workflow for the shake-flask method.

References

- 1. N-Ethyl3-bromo-4-methylbenzenesulfonamide , 98% , 850429-65-1 - CookeChem [cookechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.ws [chem.ws]

- 9. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]

- 10. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data (NMR, IR) for N-Ethyl 3-bromo-4-methylbenzenesulfonamide

A Technical Guide for the Spectroscopic Characterization of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound, this compound. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside empirical data from structurally analogous compounds, to construct a scientifically rigorous and predictive spectroscopic profile. The methodologies, theoretical underpinnings, and predicted data presented herein are designed to serve as a foundational resource for researchers in synthetic chemistry, materials science, and drug development who may be engaged in the synthesis or characterization of this or related benzenesulfonamide derivatives. This guide includes detailed protocols for synthesis and spectroscopic analysis, in-depth interpretation of the predicted spectra, and supporting visualizations to facilitate a thorough understanding of the molecule's structural features.

Introduction and Rationale

Benzenesulfonamides are a cornerstone class of compounds in medicinal chemistry and chemical synthesis, renowned for their diverse biological activities, including antibacterial, carbonic anhydrase inhibitory, and anticancer properties[1][2][3]. The precise substitution pattern on the aromatic ring and the nature of the N-substituent are critical determinants of a derivative's physicochemical properties and biological function. This compound represents a specific, yet uncharacterized, member of this family. Its structure combines a bulky bromine atom, an electron-donating methyl group, and an N-ethyl group, creating a unique electronic and steric profile.

Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel chemical entities. This guide addresses the current information gap by providing a detailed, predicted spectroscopic profile. The causality behind experimental choices and data interpretation is explained, ensuring that the presented protocols and analyses are self-validating and grounded in established scientific principles.

Proposed Synthetic Pathway

The most direct and reliable method for the synthesis of this compound is the nucleophilic substitution reaction between 3-bromo-4-methylbenzenesulfonyl chloride and ethylamine. This reaction is a standard procedure for the formation of sulfonamides and is expected to proceed with high yield under mild conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-bromo-4-methylbenzenesulfonyl chloride (CAS 72256-93-0)[4][5][6][7]

-

Ethylamine (2.0 M solution in THF or as a 70% aqueous solution)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of sulfonyl chloride). Cool the solution to 0 °C using an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of ethylamine (1.2 eq) and triethylamine (1.5 eq) in a small amount of DCM. The triethylamine acts as a base to quench the HCl byproduct.

-

Reaction: Add the ethylamine/triethylamine solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 15-20 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.

-

Work-up:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Caption: Proposed synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on established substituent effects and data from analogous compounds such as N-ethylbenzenesulfonamide[8] and N-ethyl-4-methylbenzenesulfonamide[9][10].

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is particularly informative for determining the substitution pattern of the benzene ring[11][12]. For a 1,2,4-trisubstituted ring as in the target molecule, three distinct aromatic proton signals are expected.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) or tetramethylsilane (TMS) at δ 0.00 ppm.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-a | ~7.85 | d | J ≈ 2.0 | Aromatic (ortho to -SO₂NHR) |

| H-b | ~7.55 | dd | J ≈ 8.4, 2.0 | Aromatic (ortho to -Br) |

| H-c | ~7.30 | d | J ≈ 8.4 | Aromatic (ortho to -CH₃) |

| H-d (NH) | ~4.80 | t | J ≈ 5.8 | Sulfonamide N-H |

| H-e (CH₂) | ~3.10 | q | J ≈ 7.2 | N-CH₂-CH₃ |

| H-f (CH₃) | ~2.45 | s | - | Ar-CH₃ |

| H-g (CH₃) | ~1.15 | t | J ≈ 7.2 | N-CH₂-CH₃ |

Analysis and Interpretation:

-

Aromatic Protons (H-a, H-b, H-c):

-

H-a: This proton is ortho to the strongly electron-withdrawing sulfonyl group, causing the most significant downfield shift[13]. It appears as a doublet due to coupling with H-b.

-

H-b: This proton is ortho to the bromine atom and meta to the sulfonyl group. It will be split into a doublet of doublets by H-a (meta-coupling, small J) and H-c (ortho-coupling, large J).

-

H-c: This proton is ortho to the electron-donating methyl group, resulting in an upfield shift relative to the other aromatic protons. It shows a doublet from coupling to H-b.

-

-

Sulfonamide Proton (H-d): The N-H proton signal is typically broad and its chemical shift is concentration and solvent-dependent. It is expected to be a triplet due to coupling with the adjacent CH₂ group.

-

Ethyl Group (H-e, H-g): The N-ethyl group will present a classic ethyl pattern: a quartet for the CH₂ protons (H-e) coupled to the three CH₃ protons, and a triplet for the CH₃ protons (H-g) coupled to the two CH₂ protons.

-

Methyl Group (H-f): The aromatic methyl group will appear as a sharp singlet as it has no adjacent protons to couple with.

Caption: Structure of this compound.

Predicted ¹³C NMR Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Chemical shifts are highly sensitive to the electronic environment of each carbon atom. Prediction can be performed using computational tools or by analyzing substituent effects[14][15][16][17][18].

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

-

Parameters: A standard proton-decoupled sequence (e.g., zgpg30) is used to produce a spectrum with singlet peaks for each unique carbon. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required due to the low natural abundance of ¹³C.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Label | Predicted δ (ppm) | Assignment |

| C1 | ~140.0 | C-SO₂ |

| C2 | ~135.5 | C-Br |

| C3 | ~132.0 | C-H |

| C4 | ~128.5 | C-H |

| C5 | ~144.0 | C-CH₃ |

| C6 | ~122.0 | C-H |

| C7 | ~40.0 | N-CH₂ |

| C8 | ~22.0 | Ar-CH₃ |

| C9 | ~15.0 | N-CH₂-CH₃ |

Analysis and Interpretation:

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly attached to the sulfonyl group (C1) and the methyl group (C5) are expected to be significantly downfield. The carbon bearing the bromine (C2) will also be downfield, while the remaining CH carbons will appear in the typical aromatic region (~120-135 ppm).

-

Aliphatic Carbons (C7-C9): The N-CH₂ carbon (C7) is expected around 40 ppm. The aromatic methyl (C8) will be around 22 ppm, and the terminal ethyl CH₃ (C9) will be the most upfield signal, around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

-

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Typically, the spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹. An average of 16-32 scans is usually sufficient.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| ~3250 | Medium | N-H Stretch | Sulfonamide (N-H) |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2980-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (Ethyl, Methyl) |

| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1330 | Strong | Asymmetric S=O Stretch | Sulfonyl (SO₂) |

| ~1160 | Strong | Symmetric S=O Stretch | Sulfonyl (SO₂) |

| ~900 | Medium | S-N Stretch | Sulfonamide (S-N) |

Analysis and Interpretation: The IR spectrum will be dominated by the characteristic strong absorptions of the sulfonyl group.

-

S=O Stretching: Two strong bands are the hallmark of a sulfonamide: the asymmetric stretch around 1330 cm⁻¹ and the symmetric stretch around 1160 cm⁻¹[19][20][21][22].

-

N-H Stretch: A medium intensity band around 3250 cm⁻¹ is expected for the N-H bond of the secondary sulfonamide.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Bands of medium to weak intensity in the 1600-1450 cm⁻¹ region confirm the presence of the benzene ring.

Conclusion

This guide provides a detailed, predictive spectroscopic framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and IR data, derived from fundamental principles and analysis of structural analogs, offer a robust baseline for researchers to confirm the identity and purity of this compound upon its synthesis. The provided experimental protocols are designed to be directly applicable in a standard synthetic chemistry laboratory, ensuring that this document serves as a practical and authoritative resource for the scientific community.

References

- 1. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 3. Design and synthesis of novel benzenesulfonamide containing 1,2,3-triazoles as potent human carbonic anhydrase isoforms I, II, IV and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Bromo-3-methylbenzenesulfonyl Chloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-溴-3-甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-Ethylbenzenesulfonamide | C8H11NO2S | CID 79279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]

- 10. Benzenesulfonamide, N-ethyl-ar-methyl- | C18H26N2O4S2 | CID 249542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. quora.com [quora.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Visualizer loader [nmrdb.org]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. CASPRE [caspre.ca]

- 18. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Architects: A Technical Guide to the Role of Intermediates in Pharmaceutical Synthesis

Foreword: Beyond the Final Formulation

In the intricate world of pharmaceutical development, the spotlight often shines brightest on the final Active Pharmaceutical Ingredient (API). However, the journey to a safe and effective drug is a multi-step odyssey, and its unsung heroes are the pharmaceutical intermediates . These transient chemical compounds are the foundational building blocks, the pivotal players in the complex narrative of synthetic chemistry that transforms simple raw materials into life-saving medicines.[1][2] This guide is crafted for the discerning researcher, the meticulous scientist, and the forward-thinking drug development professional. It aims to peel back the layers of pharmaceutical synthesis and reveal the critical role of intermediates, not merely as stepping stones, but as the very architects of the final drug substance. We will delve into the causality behind synthetic choices, explore the rigorous validation of analytical protocols, and showcase the innovative strategies that are redefining the landscape of pharmaceutical manufacturing.

The Strategic Imperative of Pharmaceutical Intermediates

At its core, a pharmaceutical intermediate is a molecule that is produced during the synthesis of an API but is not the final drug product itself.[3] The quality, purity, and timely availability of these intermediates directly dictate the efficacy, safety, and cost-effectiveness of the final medication.[1][4]

The Core Functions of Intermediates:

-

Molecular Scaffolding: Intermediates serve as the fundamental framework upon which the complex architecture of an API is constructed.[1][5] Each synthetic step, and therefore each intermediate, is carefully designed to introduce specific functional groups and stereochemistry, guiding the synthesis toward the desired molecular complexity.[5]

-

Impurity Control: A well-designed synthetic route with high-quality intermediates is the first line of defense against impurities in the final API. By carefully controlling the reactions that produce intermediates, manufacturers can prevent the formation of unwanted by-products and toxic contaminants, thereby ensuring the safety of the drug.[5]

-

Process Optimization and Cost-Effectiveness: The choice of intermediates and their synthetic pathways significantly impacts the overall efficiency and cost of drug production.[1][6] Streamlined syntheses with fewer steps and higher yields, facilitated by well-chosen intermediates, can make medications more affordable and accessible.[1]

-

Regulatory Compliance: Regulatory bodies like the FDA and EMA place stringent controls on the quality of APIs. This scrutiny extends to the key intermediates that are critical to the API's quality attributes.[5] Robust control over intermediate synthesis and quality is a prerequisite for successful regulatory submission.

Case Study in Focus: The Synthesis of a Key Paroxetine Intermediate

To illustrate the principles discussed, this guide will use the synthesis of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine as a running case study. This crucial intermediate is a building block for Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI) for treating depression and anxiety disorders.[7][8]

The Art and Science of Intermediate Synthesis: A Detailed Protocol

The synthesis of a pharmaceutical intermediate is a meticulously planned process, where each step is optimized to ensure high yield, purity, and stereoselectivity. The following is a representative, detailed protocol for the synthesis and purification of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, a key intermediate for Paroxetine.

Experimental Protocol: Synthesis and Purification of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

Objective: To synthesize and purify the target intermediate with high yield and purity suitable for subsequent steps in API synthesis.

Materials:

-

(3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Water, distilled

-

Ethyl acetate

-

n-Heptane

Equipment:

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Crystallization dish

Procedure:

Step 1: Reduction of the Piperidine-2,6-dione

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 15.0 mL of anhydrous tetrahydrofuran (THF) and 5.0 mL of toluene.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Carefully add 1.8 g (47.49 mmol) of lithium aluminum hydride (LiAlH₄) to the cooled solvent mixture in portions, ensuring the temperature remains below 10 °C. Stir the resulting suspension for 15 minutes at 0-5 °C.

-

In a separate beaker, dissolve 5.0 g (17.05 mmol) of (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione in 15.0 mL of toluene.

-

Slowly add the solution of the piperidine-2,6-dione to the LiAlH₄ suspension via a dropping funnel over 45-60 minutes, maintaining the reaction temperature below 15 °C.

-

After the addition is complete, slowly warm the reaction mixture to 60-65 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol, 4:1).

Step 2: Quenching and Work-up

-

Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 10.0 mL of distilled water. Caution: The reaction of LiAlH₄ with water is highly exothermic and generates hydrogen gas.

-

Next, add 30 mL of a 10% aqueous sodium hydroxide solution and continue stirring for 30 minutes.[9]

-

Filter the resulting solid aluminum salts through a Büchner funnel and wash the filter cake with toluene (2 x 15 mL).

-

Combine the filtrate and the toluene washes. Separate the organic and aqueous layers.

-

Remove the solvent and any low-boiling organic materials from the organic phase by distillation under reduced pressure using a rotary evaporator.

Step 3: Purification by Recrystallization

-

Dissolve the crude residue in a minimal amount of hot toluene.

-

Slowly add n-heptane to the hot toluene solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold n-heptane, and dry under vacuum to afford the target product, (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.[10]

Expected Yield and Purity:

-

Yield: 78-85%

-

Purity (by HPLC): >99.0%

Causality in Experimental Choices

-

Choice of Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing both the ester and the amide functionalities of the starting material to the desired alcohol and amine, respectively.

-

Solvent System: The combination of THF and toluene provides good solubility for the reactants and allows for a suitable temperature range for the reaction.

-

Temperature Control: Careful temperature control during the addition of LiAlH₄ and the substrate is crucial to prevent runaway reactions and the formation of by-products. The subsequent heating step ensures the reaction goes to completion.

-

Quenching and Work-up: The specific quenching procedure with water and NaOH is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts in a filterable form.

-

Purification Method: Recrystallization is an effective method for purifying the solid intermediate, removing any remaining impurities and isolating the product with high purity.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis and purification of the Paroxetine intermediate.

Analytical Characterization and Quality Control: Ensuring Purity and Identity

The synthesis of an intermediate is only half the battle; rigorous analytical testing is paramount to confirm its identity, purity, and quality. This is a non-negotiable aspect of Good Manufacturing Practice (GMP) and is essential for ensuring the safety and efficacy of the final drug product.[11]

Analytical Techniques for Intermediate Characterization

A suite of analytical techniques is employed to provide a comprehensive characterization of the synthesized intermediate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure of the intermediate. Both ¹H and ¹³C NMR are used to confirm the presence of key functional groups and the overall connectivity of the molecule. For chiral molecules like our case study intermediate, chiral shift reagents may be used to determine enantiomeric purity.[12][13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of the intermediate and for quantifying any impurities.[4] A validated HPLC method can separate the target intermediate from starting materials, by-products, and degradation products.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the intermediate, further confirming its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.

Quality Control Specifications for (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

The following table outlines a typical quality control specification sheet for our case study intermediate, adhering to GMP principles.

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | White to off-white crystalline solid |

| Identification | ¹H NMR | Spectrum conforms to the reference standard |

| Identification | HPLC | The retention time of the major peak corresponds to that of the reference standard |

| Purity | HPLC | Not less than 99.0% |

| Any single impurity | HPLC | Not more than 0.10% |

| Total impurities | HPLC | Not more than 0.50% |

| Water Content | Karl Fischer Titration | Not more than 0.5% w/w |

| Residue on Ignition | USP <281> | Not more than 0.1% |

| Heavy Metals | USP <231> | Not more than 20 ppm |

Logical Flow of Quality Control Testing

Caption: Logical flow of quality control testing for a pharmaceutical intermediate.

Innovations in Intermediate Synthesis: Paving the Way for a More Efficient Future

The pharmaceutical industry is constantly seeking innovative ways to improve the efficiency, sustainability, and cost-effectiveness of drug manufacturing. This drive for innovation is particularly evident in the field of intermediate synthesis.

Catalyzing Change: The Rise of Novel Catalytic Methods

Catalysts are at the heart of many chemical transformations, and the development of new catalytic systems is revolutionizing the synthesis of pharmaceutical intermediates.[1]

-

Asymmetric Catalysis: For chiral drugs, the ability to selectively synthesize the desired enantiomer is crucial. Asymmetric catalysis, using chiral catalysts, allows for the direct production of enantiomerically pure intermediates, eliminating the need for costly and often inefficient resolution steps.[1]

-

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint.

-

Nanocatalysis: Nanoparticle-based catalysts provide a high surface-area-to-volume ratio, leading to enhanced catalytic activity and selectivity.[3][4] This can result in faster reactions and higher yields.

Case Study: Flow Chemistry in Pharmaceutical Intermediate Production

Flow chemistry , or continuous flow processing, is a paradigm shift from traditional batch manufacturing. In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react. This technology offers several advantages for the synthesis of pharmaceutical intermediates:

-

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, significantly reducing the risks associated with highly reactive or hazardous intermediates.[5]

-

Improved Heat and Mass Transfer: The small dimensions of flow reactors allow for precise control over reaction temperature and efficient mixing, leading to higher yields and fewer by-products.

-

Scalability: Scaling up a flow process is often simpler than scaling up a batch process, as it typically involves running the reactor for a longer duration or using multiple reactors in parallel.[14]

-

Integration of In-line Analytics: Flow systems can be readily integrated with in-line analytical techniques (e.g., IR, UV-Vis) for real-time reaction monitoring and control.

A Real-World Example: Synthesis of a CCR1 Antagonist Intermediate

Researchers have demonstrated the successful use of continuous flow to manage the synthesis of a key intermediate for a CCR1 antagonist, particularly in handling the potentially hazardous azide, diphenylphosphoryl azide (DPPA).[5] The flow process allowed for the safe and efficient generation of the azide intermediate, which could then be used in subsequent batch reactions.[5] This case study highlights how flow chemistry can enable the use of challenging but valuable chemical transformations in a safe and scalable manner.

Visualizing the Flow Chemistry Advantage

Caption: A simplified comparison of batch versus continuous flow synthesis.

Conclusion: The Indispensable Role of the Intermediate

Pharmaceutical intermediates are far more than mere waypoints on the path to an API. They are the meticulously designed and rigorously controlled entities that ultimately define the quality, safety, and efficacy of the final drug product. A deep understanding of their synthesis, a commitment to their analytical validation, and an embrace of innovative manufacturing technologies are the hallmarks of a modern, efficient, and responsible pharmaceutical industry. As we continue to push the boundaries of medicinal chemistry, the role of the intermediate as a cornerstone of drug development will only become more pronounced.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing [iucrc.nsf.gov]

- 3. Molecular Architects: How Catalysts Revolutionize API Synthesis and Sustainability - PharmaFeatures [pharmafeatures.com]

- 4. jocpr.com [jocpr.com]

- 5. Recent advances in flow chemistry in the pharmaceutical industry - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Flow Chemistry Case Study | Adesis [adesisinc.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | 105812-81-5 [chemicalbook.com]

- 10. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 11. d-nb.info [d-nb.info]

- 12. Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]

Discovery and history of N-substituted sulfonamides

An In-depth Technical Guide to the Discovery and History of N-Substituted Sulfonamides

Introduction: The Quest for a "Magic Bullet"

In the early 20th century, the medical world stood largely defenseless against systemic bacterial infections. Minor injuries could lead to fatal sepsis, and diseases like pneumonia and puerperal fever claimed countless lives. The prevailing treatments were often limited to supportive care and topical antiseptics, which were ineffective once an infection took hold within the body. It was in this environment that the German physician and scientist Paul Ehrlich championed the concept of a "magic bullet"—a chemical that could selectively target and destroy pathogenic microbes without harming the host. This vision laid the intellectual groundwork for the era of chemotherapy and set the stage for one of its first great triumphs: the discovery of sulfonamides.

This guide provides a comprehensive exploration of the discovery and history of N-substituted sulfonamides, from a revolutionary red dye to a vast and versatile class of drugs that transformed medicine. We will delve into the key scientific breakthroughs, the elucidation of their mechanism of action, the explosion of medicinal chemistry that followed, and the foundational synthetic protocols that are still relevant today.

Chapter 1: A Dye That Cures: The Discovery of Prontosil

The story of sulfonamides begins not in a pharmacy, but in the laboratories of the German chemical conglomerate IG Farben. There, a team at the Bayer AG component, led by the pathologist Gerhard Domagk, was systematically screening synthetic dyes for antibacterial properties.[1][2] The rationale was based on the observation that certain dyes could selectively stain and bind to bacterial cells, suggesting they might also be used to attack them.[1]

After years of methodical testing, a breakthrough occurred in 1932.[3][4][5] Domagk found that a red azo dye, synthesized by chemists Josef Klarer and Fritz Mietzsch and named Prontosil rubrum, showed a remarkable ability to protect mice from lethal streptococcal infections.[2][3][5][6] Curiously, the dye was completely inactive against the same bacteria in a test tube (in vitro); its life-saving effects were only manifested within a living organism (in vivo).[1] This puzzling observation hinted at a novel biological mechanism.